5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
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Overview
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
1. Crystal Structure and Docking Studies
Tetrazole derivatives, including those structurally similar to 5-(3-chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole, have been analyzed for their crystal structures. For instance, the study of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole showed planar tetrazole rings and no conjugation to the aryl rings. These derivatives have potential as COX-2 inhibitors, based on molecular docking studies (Al-Hourani et al., 2015).
2. Corrosion Inhibition
Similar compounds, such as triazole derivatives, have been explored for corrosion inhibition. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole showed excellent inhibition efficiency for mild steel corrosion in acidic media, demonstrating the potential for similar tetrazole compounds in corrosion protection applications (Lagrenée et al., 2002).
3. Antitumor and Antimicrobial Activities
Tetrazole derivatives have been investigated for their potential in antitumor and antimicrobial applications. For instance, 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties showed significant cytotoxic activity against various cancer cell lines, suggesting a similar potential for the specific compound (Liu et al., 2017). Additionally, some N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited antibacterial activity, indicating the possible antimicrobial properties of related tetrazole compounds (Plech et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHZEJBYXVLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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